molecular formula C24H22N2O B13915658 2-(1-trityl-1H-imidazol-2-yl)ethanol

2-(1-trityl-1H-imidazol-2-yl)ethanol

Cat. No.: B13915658
M. Wt: 354.4 g/mol
InChI Key: HQYKULWBRIEZMO-UHFFFAOYSA-N
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Description

2-(1-Trityl-1H-imidazol-2-yl)ethan-1-ol is a chemical compound that features an imidazole ring substituted with a trityl group at the 1-position and an ethan-1-ol group at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Trityl-1H-imidazol-2-yl)ethan-1-ol typically involves the reaction of 1-trityl-1H-imidazole with an appropriate ethan-1-ol derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the ethan-1-ol, followed by nucleophilic substitution on the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Trityl-1H-imidazol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The trityl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Trityl-1H-imidazol-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-Trityl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. The trityl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)ethanol: Lacks the trityl group, making it less lipophilic and potentially less stable.

    1-Trityl-1H-imidazole: Lacks the ethan-1-ol group, reducing its potential for hydrogen bonding and interaction with biological targets.

Uniqueness

2-(1-Trityl-1H-imidazol-2-yl)ethan-1-ol is unique due to the presence of both the trityl and ethan-1-ol groups, which confer distinct chemical and biological properties. The trityl group enhances stability and lipophilicity, while the ethan-1-ol group allows for hydrogen bonding and interaction with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

2-(1-tritylimidazol-2-yl)ethanol

InChI

InChI=1S/C24H22N2O/c27-19-16-23-25-17-18-26(23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,17-18,27H,16,19H2

InChI Key

HQYKULWBRIEZMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4CCO

Origin of Product

United States

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